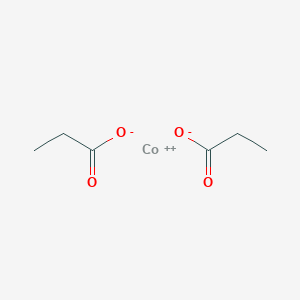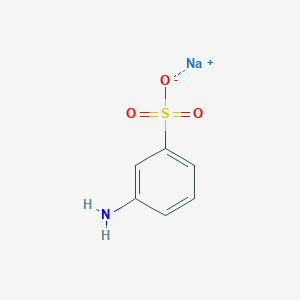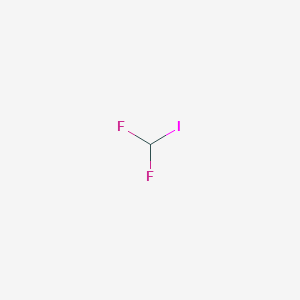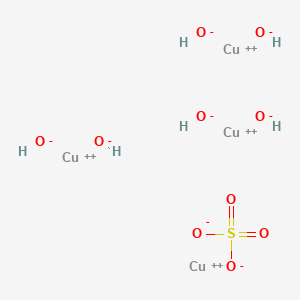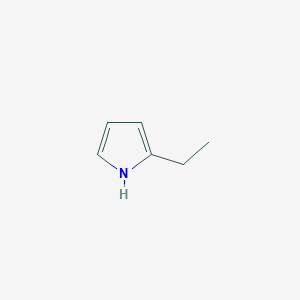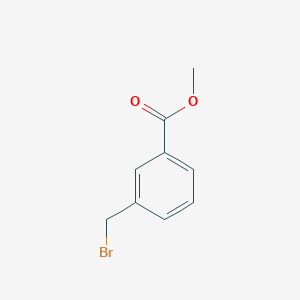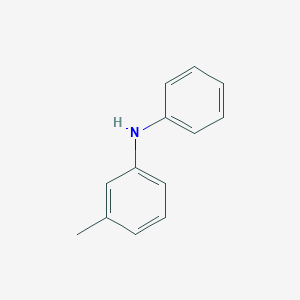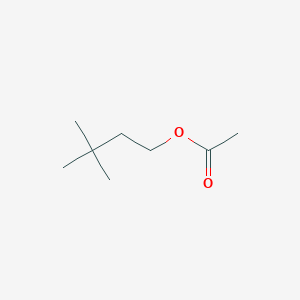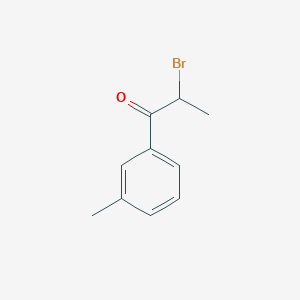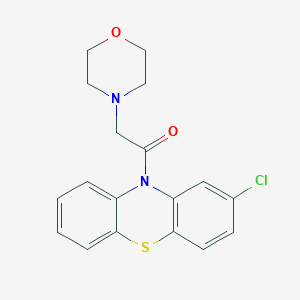
Phenothiazine, 2-chloro-10-(morpholinoacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It is an important intermediate in the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is not well understood. However, it is believed to interact with cell membranes and alter membrane fluidity. It has also been suggested that Phenothiazine, 2-chloro-10-(morpholinoacetyl)- may inhibit the activity of enzymes involved in oxidative phosphorylation.
Efectos Bioquímicos Y Fisiológicos
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for Phenothiazine, 2-chloro-10-(morpholinoacetyl)- research. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as an anticancer agent.
In conclusion, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is an important intermediate in the synthesis of various drugs and has been extensively studied for its biochemical and physiological effects. While its mechanism of action is not well understood, it has been shown to have diverse applications in scientific research. Further studies are needed to explore its potential as a photosensitizer, fluorescent probe, and anticancer agent.
Métodos De Síntesis
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- can be synthesized by reacting 2-chloro-10H-phenothiazine with morpholinoacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces Phenothiazine, 2-chloro-10-(morpholinoacetyl)- as a white to off-white crystalline powder with a melting point of 154-156°C.
Aplicaciones Científicas De Investigación
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been widely used in scientific research due to its diverse applications. It has been used as a starting material for the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been used as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
83568-07-4 |
|---|---|
Nombre del producto |
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- |
Fórmula molecular |
C18H17ClN2O2S |
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H17ClN2O2S/c19-13-5-6-17-15(11-13)21(14-3-1-2-4-16(14)24-17)18(22)12-20-7-9-23-10-8-20/h1-6,11H,7-10,12H2 |
Clave InChI |
PQZBOHRAUKGCDL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canónico |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Otros números CAS |
83568-07-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
